molecular formula C6H12BrF B1282010 1-Bromo-2-fluorohexane

1-Bromo-2-fluorohexane

Cat. No.: B1282010
M. Wt: 183.06 g/mol
InChI Key: HOQVMFCCBJHHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-fluorohexane (CAS RN: 1871-74-5) is an organic compound with the molecular formula C6H12BrF and an average mass of 183.064 Da . This compound is a halogenated alkane that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring both bromine and fluorine atoms on a hexane chain, makes it a valuable substrate for nucleophilic substitution reactions and for the preparation of more complex molecules. Researchers can utilize this compound as a precursor in synthesis; for instance, similar bromoalkanes are known to react with potassium fluoride to form the corresponding fluorocarbons . The bromine atom is a good leaving group, facilitating reactions to form carbon-nucleophile bonds, while the fluorine atom can be used to modulate the compound's electronic properties and metabolic stability in the development of new materials or bioactive molecules. The compound has one stereocenter, indicating the availability of stereoisomers that may be of interest for specific synthetic applications . This compound is intended for research purposes as a chemical standard or synthetic intermediate. It is Not Intended for Diagnostic or Therapeutic Use. For comprehensive safety and handling information, please refer to the Material Safety Data Sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12BrF

Molecular Weight

183.06 g/mol

IUPAC Name

1-bromo-2-fluorohexane

InChI

InChI=1S/C6H12BrF/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3

InChI Key

HOQVMFCCBJHHPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CBr)F

Origin of Product

United States

Advanced Synthetic Strategies for 1 Bromo 2 Fluorohexane and Analogous Vicinal Bromofluoroalkanes

Halogenation of Unsaturated Hydrocarbons

The addition of a bromine and a fluorine atom across a double bond is a primary method for synthesizing vicinal bromofluoroalkanes. This transformation can be achieved through different mechanisms, each offering distinct advantages in terms of selectivity and reaction conditions.

Electrophilic bromofluorination involves the reaction of an alkene with a source of electrophilic bromine ("Br+") and a nucleophilic fluoride (B91410) ion. thieme-connect.de This approach has been a cornerstone for the synthesis of bromofluoro compounds for decades. cdnsciencepub.com

A well-established and effective method for the bromofluorination of alkenes involves the use of an N-bromoamide, such as N-bromoacetamide (NBA), in combination with anhydrous hydrogen fluoride (HF). enamine.netcdnsciencepub.com This system provides a convenient in situ source of "BrF". The most effective general technique involves adding the N-bromoamide and the alkene alternately in small portions to a cooled solution of anhydrous hydrogen fluoride, often in a solvent like ether. cdnsciencepub.com

The reaction of 1-alkenes, including 1-hexene (B165129), with NBA and excess anhydrous HF in ether consistently produces the desired 1-bromo-2-fluoroalkanes in good yields. cdnsciencepub.com For instance, the reaction with 1-hexene yields a mixture of the major product, 1-bromo-2-fluorohexane, and a small amount of the isomeric 2-bromo-1-fluorohexane (B14339355). cdnsciencepub.com The structures of these products are typically confirmed by nuclear magnetic resonance (n.m.r.) spectroscopy and by their chemical conversion to corresponding α-fluoroalkanoic acids. cdnsciencepub.com

Table 1: Bromofluorination of 1-Alkenes using N-Bromoacetamide and Anhydrous Hydrogen Fluoride Data sourced from a study on the addition of "BrF" to aliphatic alkenes. cdnsciencepub.com

Alkene SubstrateMajor Product (Structure)Minor Product (Structure)Total Yield (%)
1-HexeneThis compound2-Bromo-1-fluorohexane70-90
1-Heptene1-Bromo-2-fluoroheptane2-Bromo-1-fluoroheptane70-90
1-Octene1-Bromo-2-fluorooctane2-Bromo-1-fluorooctane70-90

Other N-bromoamides like N-bromosuccinimide (NBS) are also frequently used, often in combination with hydrogen fluoride complexes such as triethylamine (B128534) trihydrofluoride (Et₃N•3HF) or pyridine-hydrofluoride (Olah's Reagent). nih.govfluorine1.ru These HF complexes are often easier and safer to handle than anhydrous HF. nih.gov For example, the combination of NBS and Et₃N•3HF is an efficient system for producing bromofluoro compounds from alkenes. nih.gov

The stereochemistry and regiochemistry of electrophilic bromofluorination are critical aspects that determine the final product structure. The addition of "BrF" to alkenes typically proceeds with anti-stereochemistry. pressbooks.pubstudfile.net This is explained by a mechanism involving a cyclic bromonium ion intermediate. pressbooks.publadykeanecollege.edu.in The initial electrophilic attack of "Br+" on the alkene double bond forms a three-membered ring, shielding that face of the molecule. pressbooks.pub The subsequent nucleophilic attack by the fluoride ion (F⁻) must then occur from the opposite face, resulting in the two halogen atoms being added to opposite sides of the original double bond. pressbooks.publadykeanecollege.edu.in

The regioselectivity of the addition generally follows the Markovnikov rule. nih.govthieme-connect.de This means that in the reaction with an unsymmetrical alkene like 1-hexene, the electrophilic bromine atom adds to the carbon with more hydrogen atoms (C1), while the nucleophilic fluorine atom adds to the carbon that can better stabilize a positive charge (C2). thieme-connect.de The attack of the fluoride ion occurs at the more substituted carbon of the bromonium ion, which bears a greater partial positive charge. This leads to the formation of this compound as the major product. cdnsciencepub.com

However, the regioselectivity can be influenced by several factors, including the substrate's electronic properties and the specific reagent system used. researchgate.net For terminal alkenes with electron-withdrawing groups in the allylic or homoallylic position, the stability of the carbenium-like center at the 2-position is destabilized, which can lead to an increase in the proportion of the anti-Markovnikov product (e.g., 2-bromo-1-fluoroalkane). researchgate.net The choice of the HF source can also impact the ratio of regioisomers. For instance, in the bromofluorination of allylphenyl ether, using DMPU/HF as the fluorinating reagent provided higher Markovnikov selectivity compared to Et₃N•3HF or Olah's reagent. nih.gov

Table 2: Influence of Fluorinating Reagent on Regioselectivity of Bromofluorination of Allylphenyl Ether Data from a comparative study of HF-based reagents. nih.gov

Fluorinating ReagentBromonium Ion SourceMarkovnikov : Anti-Markovnikov Ratio
Et₃N•3HF (Triethylamine trihydrofluoride)NBS (N-Bromosuccinimide)1.1 : 1
HF/Pyridine (Olah's Reagent)NBS (N-Bromosuccinimide)2.2 : 1
DMPU/HF (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride)NBS (N-Bromosuccinimide)5 : 1

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging bonds under mild conditions. rsc.orgprinceton.edu This strategy can be applied to the functionalization of alkenes, including bromofluorination, through radical-mediated pathways.

In a photoredox-catalyzed approach to bromofluorination, the mechanism diverges significantly from the electrophilic addition pathway. The process is typically initiated by a photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer (SET) event. princeton.edu

A plausible radical-mediated mechanism for bromofluorination would involve the photocatalyst generating a bromine radical from a suitable precursor. This highly reactive bromine radical would then add to the alkene double bond (e.g., 1-hexene) to form a β-bromoalkyl radical intermediate. This radical intermediate would then be trapped by a fluorine radical source or undergo an oxidative process followed by nucleophilic fluorination to yield the final vicinal bromofluoroalkane product. For example, a photoredox-catalyzed method for synthesizing 1-bromo-1-fluoroalkanes proceeds via a radical process involving the addition of a bromofluoromethyl radical to an alkene, followed by a hydrogen-atom transfer. organic-chemistry.orgnih.gov While this leads to a different isomer, it illustrates the feasibility of radical-based C-Br and C-F bond formation on an alkene backbone. The generation of alkyl radicals via photon-induced decarboxylation of carboxylic acids, which are then fluorinated by a reagent like Selectfluor, further demonstrates the potential of photoredox catalysis to create C(sp³)–F bonds through radical intermediates. princeton.edu

The success and selectivity of photoredox-catalyzed reactions are highly dependent on the properties of the photocatalyst and the reaction environment. rsc.org Catalysts are typically transition metal complexes, such as those of iridium and ruthenium, or organic dyes. rsc.orgbeilstein-journals.org The design of the catalyst, particularly its redox potentials in both the ground and excited states, is crucial for orchestrating the desired electron transfer events in the catalytic cycle. rsc.org For instance, the photocatalyst [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ has been effectively used in the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. organic-chemistry.orgnih.gov

The choice of solvent can have a profound impact on the chemoselectivity of the reaction, sometimes completely altering the final product. organic-chemistry.org In the photoredox-catalyzed reaction of alkenes with dibromofluoromethane, using tetrahydrofuran (B95107) (THF) as the solvent leads to the formation of 1-bromo-1-fluoroalkanes. organic-chemistry.orgnih.gov In contrast, when the reaction is conducted in a mixture of dimethylformamide and water (DMF/H₂O), 1,3-dibromo-1-fluoroalkanes are formed instead. organic-chemistry.orgnih.gov This demonstrates that the solvent is not merely an inert medium but can actively participate in the reaction mechanism, in this case likely through hydrogen-atom transfer from THF, or by promoting alternative pathways in DMF/H₂O. organic-chemistry.org Careful selection of both the catalyst and solvent is therefore essential to steer the reaction toward the desired bromofluorinated product.

Photoredox-Catalyzed Functionalization of Alkenes.

Radical-Mediated Bromofluorination Mechanisms.

Halogen Exchange and Functional Group Transformations

Halogen exchange and the transformation of existing functional groups are cornerstone strategies for introducing fluorine into an organic scaffold that already contains a halogen, such as bromine.

One of the most common approaches for forming a carbon-fluorine bond is through nucleophilic substitution, where a fluoride ion displaces a more labile leaving group, such as bromide or iodide. alfa-chemistry.com This strategy is particularly relevant for the synthesis of fluoroalkanes from brominated precursors. In the context of this compound, a logical precursor would be a di-brominated hexane (B92381), such as 1,2-dibromohexane. The success of this reaction hinges on the selective replacement of one bromine atom over the other.

The Finkelstein reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction that involves the exchange of one halogen atom for another. wikipedia.org In its traditional form, it is used to synthesize alkyl iodides from chlorides or bromides using sodium iodide in acetone. wikipedia.orgquora.com The principle relies on the differential solubility of halide salts; the newly formed sodium chloride or bromide precipitates from the acetone, driving the equilibrium toward the product. wikipedia.orgquora.com

This concept has been extended to fluorination. The synthesis of fluoroalkanes can be achieved by treating an alkyl chloride or bromide with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.comorganic-chemistry.org These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the fluoride ion. wikipedia.orgquora.com The high stability of the resulting C-F bond makes fluoride a poor leaving group, which helps to ensure the reaction is essentially irreversible. organic-chemistry.org To overcome the high lattice energy and low solubility of KF, crown ethers are sometimes added as phase-transfer catalysts to improve reaction rates. organic-chemistry.org

Fluoride SourceSubstrateSolventKey Features/AdditivesReference
KF, CsFPrimary Alkyl Halide (Br, Cl)Acetone, DMSO, DMFReaction driven by precipitation of KCl/KBr. alfa-chemistry.comquora.com
KFChlorocarbonsEthylene Glycol, DMFUsed for converting chlorocarbons to fluorocarbons. wikipedia.org
KF1-BromohexaneEthylene GlycolDirect conversion to 1-fluorohexane (B1214930). wikipedia.org
CsF or other alkali metal fluoridesSulfonate EstersIonic Liquids (e.g., [bmim][BF4])Facile substitution with short reaction times. organic-chemistry.org
KFAlkyl Bromides-Copper(I) complexes can catalyze the SN2 fluorination. beilstein-journals.org

As the Finkelstein reaction proceeds via an SN2 mechanism, it is governed by strict stereoelectronic requirements. The reaction involves a backside attack by the nucleophile (fluoride) on the carbon atom bearing the leaving group (bromide), resulting in an inversion of stereochemistry at the reaction center. For this to occur, the nucleophile's highest occupied molecular orbital (HOMO) must overlap with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Br bond.

Decarboxylative halogenation provides an alternative route to organic halides by replacing a carboxylic acid group with a halogen. nih.gov The most well-known example is the Hunsdiecker reaction, in which a silver salt of a carboxylic acid is treated with a halogen like bromine to yield an alkyl bromide, with the loss of carbon dioxide. wikipedia.org This reaction proceeds through a radical mechanism. wikipedia.orgiitk.ac.in

While the classic Hunsdiecker reaction is effective for bromination and chlorination, its application for direct fluorination is problematic. stackexchange.com However, modern variations have been developed to achieve decarboxylative fluorination. These can involve reagents like xenon difluoride (XeF₂) or photoredox catalysis. unacademy.comwikipedia.org A more practical approach for synthesizing a bromofluoroalkane is to perform a decarboxylative bromination on a fluorinated carboxylic acid precursor. For instance, the silver salt of 3-fluoroheptanoic acid could be treated with bromine to potentially yield this compound, although regioselectivity could be a concern.

Recent advances have focused on photoredox catalysis, which allows these transformations to occur under milder conditions. nih.gov For example, N-hydroxyphthalimide-activated carboxylic acids can undergo decarboxylative bromination using simple inorganic salts like lithium bromide (LiBr) under visible light catalysis. nih.gov This method avoids the need for stoichiometric heavy metal salts like silver. nih.gov

MethodPrecursorHalogen SourceKey FeaturesReference
Classic HunsdieckerSilver carboxylateBr₂, Cl₂Radical mechanism; requires anhydrous silver salt. wikipedia.orgnih.gov
Hunsdiecker-HiyamaCarboxylic acidCopper(I) halideUseful variant for synthesizing alkyl fluorides. iitk.ac.in
Photochemical Decarboxylative BrominationFluoroacidBrominating agentA synthetic platform for producing bromofluoro derivatives. researchgate.net
Photoredox CatalysisN-hydroxyphthalimide ester of a carboxylic acidLiBr, LiClUses inexpensive inorganic salts under visible light; avoids stoichiometric heavy metals. nih.gov
Decarboxylative FluorinationCarboxylic acidXeF₂Hunsdiecker-type reaction where XeF₂ generates the radical and acts as the fluorine source. wikipedia.org

Nucleophilic Fluorination of Brominated Precursors.

Application of Finkelstein Reaction Variants.

Multi-Step Synthesis and Derivatization Routes

Synthesizing this compound can be efficiently achieved by starting with an alkane that already contains a functional group, which is then elaborated. The most direct method in this category is the bromofluorination of an alkene. thieme-connect.de

The reaction of a 1-alkene, such as 1-hexene, with a source of electrophilic bromine and nucleophilic fluoride yields the corresponding vicinal bromofluoroalkane. cdnsciencepub.com A common and effective reagent combination is N-bromoacetamide (NBA) or N-bromosuccinimide (NBS) as the bromonium ion source, and anhydrous hydrogen fluoride (HF) or its complexes (like triethylamine trihydrofluoride, Et₃N·3HF) as the fluoride source. cdnsciencepub.comepfl.chnih.gov The reaction proceeds via an ionic mechanism through a three-membered ring bromonium ion intermediate. manac-inc.co.jp The subsequent attack by the fluoride nucleophile occurs at the more substituted carbon atom (following Markovnikov's rule), leading to the formation of the 1-bromo-2-fluoroalkane as the major product. thieme-connect.decdnsciencepub.com Using this method with 1-hexene, a mixture of this compound and 2-bromo-1-fluorohexane is obtained, typically in a high ratio favoring the desired isomer. manac-inc.co.jp

AlkeneBromine SourceFluoride SourceYield/Product RatioReference
1-Alkenes (general)N-bromoacetamide (NBA)Anhydrous Hydrogen Fluoride (in ether)Good yields (70-90%) of 1-bromo-2-fluoroalkanes. cdnsciencepub.com
1-HexeneN-bromoacetamide (NBA)-95:5 mixture of this compound and 2-bromo-1-fluorohexane. manac-inc.co.jp
Alkenes (general)N-bromosuccinimide (NBS)Et₃N·3HFProduces vicinal bromofluoroalkanes in high yields. epfl.ch
Alkenes (general)N-bromosuccinimide (NBS)DMPU/HFEffective strategy with good yields and regioselectivity. nih.gov

Other multi-step routes from pre-functionalized alkanes include starting from 1,2-epoxyhexane. Ring-opening of the epoxide with a bromide source can generate a bromo-alcohol, which can then be converted to the target compound via deoxofluorination. Additionally, this compound itself serves as a pre-functionalized alkane for further derivatization. For example, the bromine atom can be readily displaced by other nucleophiles; reaction with sodium acetate (B1210297) yields 2-fluorohexyl acetate, demonstrating the utility of these compounds as synthetic intermediates. cdnsciencepub.com

Sequential Halogenation and Functionalization

The synthesis of this compound and related vicinal bromofluoroalkanes via sequential halogenation and functionalization represents a cornerstone strategy in organofluorine chemistry. This approach typically involves the electrophilic addition of a bromine species to an alkene, followed by the nucleophilic addition of a fluoride ion. The entire process can often be performed in a single pot, providing an efficient route to these valuable halogenated intermediates. orgsyn.orgorgsyn.org

The reaction proceeds through a well-established mechanism initiated by the electrophilic attack of a bromine source on the π-bond of an alkene, such as 1-hexene. This does not form a discrete carbocation but rather a cyclic bromonium ion intermediate. libretexts.org This three-membered ring is then subjected to nucleophilic attack by a fluoride ion. According to Markovnikov's rule, the fluoride ion preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge. For a terminal alkene like 1-hexene, this results in the fluoride adding to the C2 position. The ring-opening occurs with anti-stereospecificity, meaning the fluoride ion attacks from the face opposite the bromonium ion, leading to a trans configuration of the bromine and fluorine atoms. orgsyn.org

A variety of reagent combinations have been developed to achieve this transformation. Common sources of electrophilic bromine include N-bromosuccinimide (NBS) and N-bromoacetamide (NBA), which are solid and relatively safe to handle compared to liquid bromine. orgsyn.orgcdnsciencepub.com The nucleophilic fluoride is typically supplied by anhydrous hydrogen fluoride (HF) or, more conveniently, by hydrogen fluoride complexes such as triethylamine trihydrofluoride (Et₃N•3HF) or pyridine-HF (Olah's reagent). orgsyn.orgthieme-connect.de The use of Et₃N•3HF is particularly widespread as it is less corrosive to glassware and easier to manage than anhydrous HF. orgsyn.org

Research has demonstrated the successful application of this method for the preparation of this compound. In one reported synthesis, 1-hexene was treated with N-bromoacetamide and excess anhydrous hydrogen fluoride in an ether solvent. This procedure yielded the desired this compound, alongside small quantities of the isomeric 2-bromo-1-fluorohexane. cdnsciencepub.com The resulting this compound is a versatile synthetic intermediate; for instance, the bromine atom can be readily displaced by other nucleophiles to create further functionalized molecules. Documented examples include the conversion of this compound to 2-fluorohexyl azide (B81097) and 2-fluorohexyl iodide via reaction with sodium azide and sodium iodide, respectively. cdnsciencepub.com

The general applicability of this method is highlighted by its use with a range of different alkenes, consistently producing good yields of the corresponding vicinal bromofluoroalkanes.

Table 1: Synthesis of Vicinal 1-Bromo-2-fluoroalkanes via Bromofluorination of Alkenes

This table summarizes the results from the bromofluorination of various alkenes using N-Bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N•3HF) in dichloromethane, based on a general procedure. orgsyn.orgorgsyn.org

Starting AlkeneProductReaction Time (hours)Yield (%)
1-Pentene1-Bromo-2-fluoropentane377
1-Heptene1-Bromo-2-fluoroheptane578
1-Octene1-Bromo-2-fluorooctane580
Styrene1-Bromo-2-fluoro-1-phenylethane0.588
Cyclohexenetrans-1-Bromo-2-fluorocyclohexane (B93228)0.585

Reaction Mechanisms and Reactivity Profiles of 1 Bromo 2 Fluorohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In 1-bromo-2-fluorohexane, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion. echemi.com The specific mechanistic pathway, however, is subject to competition between S({N})1 and S({N})2 processes, influenced by several factors. spcmc.ac.in

The determination of whether this compound reacts via a unimolecular (S({N})1) or bimolecular (S({N})2) mechanism depends on the reaction conditions and the inherent structure of the substrate. spcmc.ac.inpressbooks.pub S({N})2 reactions involve a single, concerted step where the nucleophile attacks as the leaving group departs, with a rate dependent on both the substrate and nucleophile concentrations. echemi.comsavemyexams.com In contrast, the S({N})1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, with a rate that typically depends only on the substrate concentration. masterorganicchemistry.com

For this compound, which is a secondary alkyl halide (considering the fluorine substituent at C2), there is significant competition between these two pathways. pressbooks.pub The choice of mechanism can be directed by factors such as the nature of the nucleophile, the solvent, and the temperature. spcmc.ac.inpressbooks.pub

FactorFavors SN1 PathwayFavors SN2 PathwayRelevance to this compound
Substrate Tertiary > SecondaryMethyl > Primary > SecondaryAs a secondary halide, it is on the borderline, making it susceptible to both mechanisms depending on other factors. pressbooks.pubmasterorganicchemistry.com
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻, CN⁻)Using a strong nucleophile like sodium cyanide or sodium hydroxide (B78521) would favor the SN2 pathway. pressbooks.pubcdnsciencepub.com
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO, DMF)Polar protic solvents stabilize the carbocation intermediate of the SN1 path, while polar aprotic solvents favor the SN2 mechanism. pressbooks.pub
Leaving Group Good leaving group requiredGood leaving group requiredBromide (Br⁻) is a good leaving group, suitable for both mechanisms.

The structure of the substrate is a primary determinant of the reaction pathway. spcmc.ac.in For S({N})2 reactions, steric hindrance is a major factor; the reaction is fastest for methyl and primary halides and slowest for tertiary halides, which are generally unreactive via this mechanism. spcmc.ac.insavemyexams.com this compound, being a secondary halide, experiences more steric hindrance than a primary halide, slowing the rate of a potential S({N})2 attack compared to a compound like 1-bromohexane.

For S({N})1 reactions, the key is the stability of the carbocation intermediate. masterorganicchemistry.com Tertiary halides form the most stable carbocations, while primary halides form highly unstable ones. savemyexams.com The secondary carbocation that would be formed from this compound is destabilized by the strong electron-withdrawing inductive effect of the adjacent fluorine atom, making the S({N})1 pathway less favorable than for a non-fluorinated secondary halide like 2-bromohexane. This electronic effect significantly retards the reaction rate. cdnsciencepub.com For instance, research has shown that 1-bromo-2-fluoroethane (B107303) reacts with the thiophenoxide ion at a rate approximately eight times slower than ethyl bromide, highlighting the deactivating influence of the vicinal fluorine atom. cdnsciencepub.com

The stereochemistry of the product is dictated by the reaction mechanism.

S({N})2 Mechanism : This pathway proceeds through a backside attack by the nucleophile, resulting in an inversion of the configuration at the chiral center. pressbooks.pubpearson.com If the starting material were a single enantiomer of this compound (which is chiral at C2), the S({N})2 reaction would produce a product with the opposite stereochemical configuration.

S(_{N})1 Mechanism : This pathway involves the formation of a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to a mixture of both retention and inversion of configuration, a process known as racemization. pressbooks.pub

In related systems, such as the synthesis of vicinal dihaloalkanes, nucleophilic attack often occurs with a 1,2-trans arrangement, suggesting a preference for anti-periplanar attack geometry, which is characteristic of S(_{N})2 reactions. manac-inc.co.jp

The carbon-fluorine (C-F) bond, being the strongest single bond to carbon, is generally unreactive under standard nucleophilic substitution conditions. researchgate.netdur.ac.uk Its primary role in the reactivity of this compound is electronic modulation. The high electronegativity of the fluorine atom exerts a powerful negative inductive effect (-I effect), withdrawing electron density from the adjacent carbon atoms.

This has two main consequences for nucleophilic substitution at C1:

Destabilization of S({N})1 Intermediates : The electron-withdrawing fluorine atom strongly destabilizes the adjacent carbocation that would form in an S({N})1 reaction, significantly increasing the activation energy for this pathway. spcmc.ac.in

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. numberanalytics.com In molecules containing multiple, different halogen atoms, such as this compound, it is possible to achieve selective substitution. The outcome is highly dependent on the reaction conditions, including the catalyst and temperature. acs.org

In studies on the related compound 1-bromo-5-fluoropentane, remarkable chemoselectivity was observed:

At low temperatures (-40 °C) with specific organometallic reagents, selective functionalization of the C-F bond was achieved, leaving the C-Br bond completely intact. acs.org

At high temperatures (100 °C) with a different reagent (diphenylzinc), the opposite selectivity was observed, with the C-Br bond reacting exclusively. acs.org

This demonstrates that while the C-F bond is typically less reactive, specific catalytic systems can be designed to activate it preferentially over a C-Br bond. In the context of polyhalogenated aromatic compounds, selectivity is often governed by a combination of electronic and steric effects, where the oxidative addition of a metal catalyst to the carbon-halogen bond is the key selective step. nih.gov

Table 2: Chemoselectivity in the Functionalization of 1-Bromo-5-fluoropentane acs.org
Reagent SystemTemperatureReacting BondResult
Organoaluminum Compounds-40 °CC-FSelective C-F bond functionalization, C-Br bond remains.
Diphenylzinc (Ph₂Zn)100 °CC-BrSelective C-Br bond functionalization, C-F bond remains.
Influence of Substrate Structure on Reaction Kinetics.

Role of the Carbon-Fluorine Bond in Reactivity Modulation.

Elimination Reactions

Elimination reactions, which form alkenes, are common competing pathways for nucleophilic substitutions, particularly when strong bases are used or at higher temperatures. ucsb.edu For this compound, elimination of hydrogen bromide (HBr) can proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms. ucsb.edu

E2 Mechanism : This is a concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the C=C double bond forms simultaneously with the departure of the bromide ion. ucsb.edu The rate depends on the concentration of both the substrate and the base. This pathway is favored by strong, bulky bases. masterorganicchemistry.com

E1 Mechanism : This is a two-step process that proceeds through the same carbocation intermediate as the S({N})1 reaction. ucsb.edu In the second step, a weak base removes a beta-proton to form the alkene. It competes directly with the S({N})1 reaction.

The regioselectivity of the elimination (i.e., which alkene isomer is formed) is influenced by the leaving group. In the elimination of 2-halohexanes, a clear trend is observed. When the leaving group is Cl, Br, or I, the major product is the more substituted (and more stable) Zaitsev alkene. However, when the leaving group is fluorine, the major product is the less substituted Hofmann alkene. ucsb.edu This shift for fluoroalkanes is often attributed to a transition towards an E1cb-like mechanism, where the acidity of the beta-proton is increased by the fluorine. ucsb.edudoubtnut.com For this compound, elimination of HBr would involve removal of a proton from C2. The presence of the electron-withdrawing fluorine on C2 would increase the acidity of the C2-proton, potentially influencing the reaction pathway and product distribution.

Table 3: Alkene Product Distribution from Reaction of 2-Halohexanes with NaOCH₃ in CH₃OH ucsb.edu
Substrate (2-Halohexane)% 1-Hexene (B165129) (Hofmann)% (E)-2-Hexene (Zaitsev)% (Z)-2-Hexene (Zaitsev)
R-I 196318
R-Br 285418
R-Cl 335017
R-F 72208

Dehydrohalogenation Pathways to Fluoroalkenes

Dehydrohalogenation of this compound can, in principle, lead to the formation of different fluoroalkene isomers. The reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms to form a double bond. ucsb.edu Given the structure of this compound, elimination can involve either the bromine or the fluorine atom as the leaving group, along with a proton from an adjacent carbon.

Generally, the C-Br bond (bond dissociation energy ~276 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol), making bromide a much better leaving group. nih.govacs.org Consequently, dehydrobromination is the overwhelmingly favored pathway. The elimination of HBr from this compound can result in two potential regioisomers: 2-fluorohex-1-ene and (E/Z)-1-fluorohex-1-ene.

The regiochemical outcome of the elimination is governed by the reaction conditions, particularly the nature of the base used, and follows established principles such as Zaitsev's and Hofmann's rules.

Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene. For this compound, this would favor the formation of 1-fluorohex-1-ene.

Hofmann's Rule: Predicts the formation of the less substituted alkene, which is favored when using sterically hindered bases. This would lead to 2-fluorohex-1-ene.

Vicinal bromofluoro compounds are recognized as useful precursors for forming vinyl fluorides through elimination reactions. thieme-connect.de

Mechanistic Analysis of E1 and E2 Processes

The dehydrohalogenation of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. iitk.ac.in The predominant mechanism is determined by factors such as the strength of the base, the solvent, and the substrate structure. masterorganicchemistry.com

E2 Mechanism: The E2 reaction is a one-step (concerted) process where the base removes a proton, and the leaving group departs simultaneously to form the double bond. ucsb.edu This mechanism is favored by strong, non-polarizable bases. masterorganicchemistry.com A critical requirement for the E2 pathway is a specific stereochemical arrangement where the proton to be removed and the leaving group are in an anti-periplanar conformation (a dihedral angle of 180°). mgscience.ac.inchemistrysteps.com In acyclic systems like this compound, rotation around the C-C bond allows this conformation to be achieved. The reaction rate is dependent on the concentration of both the substrate and the base (second-order kinetics). mgscience.ac.in Given that strong bases are typically used to promote elimination, the E2 pathway is a common and synthetically useful route for converting alkyl halides to alkenes. masterorganicchemistry.com

E1 Mechanism: The E1 reaction is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. iitk.ac.in This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the alkene. chemistrysteps.com The rate-limiting step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration (first-order kinetics). masterorganicchemistry.com E1 reactions are favored by weak bases, polar protic solvents, and substrates that can form stable carbocations. iitk.ac.in For this compound, loss of the bromide ion would lead to a secondary carbocation at C1, which is stabilized by the adjacent fluorine atom. E1 reactions often compete with SN1 substitution reactions, which can lower their synthetic utility for alkene synthesis compared to E2 reactions. iitk.ac.inmasterorganicchemistry.com

FeatureE1 MechanismE2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Base]
Base RequirementWeak base favoredStrong base required
Number of StepsTwo (ionisation, then deprotonation)One (concerted)
IntermediateCarbocationNone (Transition state only)
StereochemistryNo specific requirementRequires anti-periplanar geometry
RegioselectivityGenerally ZaitsevZaitsev (small base) or Hofmann (bulky base)

Radical and Organometallic Transformations

Beyond elimination reactions, this compound can participate in radical and organometallic transformations, which allow for the functionalization of its carbon-halogen bonds.

Carbon-Halogen Bond Functionalization in Organometallic Chemistry

The functionalization of carbon-halogen bonds using organometallic reagents is a cornerstone of modern organic synthesis. In this compound, the differential reactivity of the C-Br and C-F bonds can be exploited for selective transformations. The C-Br bond is significantly more reactive than the C-F bond in many organometallic processes, such as cross-coupling reactions. nih.govacs.org

However, recent advancements have demonstrated that even the exceptionally strong C–F bond can be targeted. The activation of C(sp³)–F bonds often requires highly fluorophilic organometallic reagents or Lewis acids. nih.govscispace.com For dihalides containing both bromine and fluorine, achieving selectivity can be challenging. The choice of the organometallic reagent and reaction conditions determines which bond is functionalized. For example, some organoaluminum compounds have been shown to selectively react with C-F bonds even in the presence of more traditionally reactive C-Br bonds under specific conditions. nih.gov

Cryogenic Organometallic Approaches

The use of cryogenic (low-temperature) conditions in organometallic chemistry provides a powerful tool for controlling reaction selectivity. By lowering the temperature, it is possible to favor certain reaction pathways over others and stabilize reactive intermediates. nih.gov

In the context of dihalogenated alkanes like this compound, cryogenic approaches have been pivotal in achieving chemoselective C–F bond functionalization. Research has shown that at very low temperatures (e.g., -40 °C), certain organoaluminum reagents can selectively activate a C–F bond while leaving a C–Br bond in the same molecule intact. nih.govacs.org This counterintuitive reactivity, where the stronger bond is cleaved preferentially, is driven by the high fluorophilicity of the aluminum reagent and the formation of stable metal-fluoride salts, which provides a strong thermodynamic driving force. nih.gov Cross-coupling reactions of structurally similar compounds like trans-1-bromo-2-fluorocyclohexane (B93228) have been successfully demonstrated under these conditions, producing the desired products with retention of configuration. nih.govacs.org

Bond Dissociation Energies (BDE) for Primary Alkyl Halides
BondBond Dissociation Energy (kJ/mol)
C(sp³)–F485
C(sp³)–Cl339
C(sp³)–Br276
C(sp³)–I240
nih.govacs.org

Advanced Spectroscopic Characterization of 1 Bromo 2 Fluorohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the molecular structure of 1-bromo-2-fluorohexane by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

Proton NMR (¹H NMR) spectroscopy is fundamental to determining the hydrogen framework of a molecule. In this compound, the electronegativity of the bromine and fluorine atoms, along with spin-spin coupling interactions, creates a complex and informative spectrum.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons attached to the carbon backbone. The protons on the carbon bearing the bromine atom (-CH₂Br) and the carbon bearing the fluorine atom (-CHF-) are significantly deshielded due to the electron-withdrawing nature of the halogens.

Research has indicated specific spectral features for these groups. cdnsciencepub.com The protons of the -CH₂Br group appear as a doublet of doublets centered at approximately 3.39 ppm. cdnsciencepub.com This splitting pattern arises from coupling to the adjacent proton on the fluorinated carbon (a vicinal H-H coupling, ³JHH) and the fluorine atom itself (a geminal H-F coupling, ²JHF). The reported coupling constants are approximately 5.6 Hz for the H-H interaction and 17.4 Hz for the H-F interaction. cdnsciencepub.com

The proton on the carbon with the fluorine atom (-CHF-) presents as two widely separated multiplets centered at about 4.55 ppm. cdnsciencepub.com This complex splitting is a result of coupling to the adjacent protons on the -CH₂Br group and the protons on the adjacent methylene (B1212753) group of the hexane (B92381) chain, as well as a large geminal coupling to the fluorine atom (²JHF), reported to be around 46.8 Hz. cdnsciencepub.com The remaining protons of the butyl chain (C3 to C6) would be expected to resonate further upfield, in the typical range for aliphatic protons, with their chemical shifts and multiplicities determined by their proximity to the electronegative substituents and their coupling with neighboring protons.

Table 1: Partial ¹H NMR Data for this compound

Proton GroupChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
-CH₂Br~3.39Doublet of Doublets³JHH ≈ 5.6, ²JHF ≈ 17.4
-CHF-~4.55Multiplet²JHF ≈ 46.8

Note: Data is based on published research and provides a partial assignment. A full analysis would require experimental data for the entire molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the attached halogens, and crucially, coupling between carbon and fluorine nuclei provides valuable structural information.

A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine spin-spin coupling. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

The one-bond coupling constant (¹JC-F) for the carbon directly attached to the fluorine atom (C2) is expected to be large, typically in the range of 170-250 Hz for similar fluorinated alkanes. This large coupling is a definitive indicator of a direct C-F bond. Multi-bond coupling constants (nJC-F), such as the two-bond coupling between C1 and fluorine (²JC-F) and the three-bond coupling between C3 and fluorine (³JC-F), are also anticipated. These are generally smaller than ¹JC-F, with typical values of 20-30 Hz for ²JC-F and 5-10 Hz for ³JC-F in related structures. orgsyn.org The analysis of these coupling constants is instrumental in unambiguously assigning the carbon signals.

The chemical shifts in the ¹³C NMR spectrum reveal the electronic environment of each carbon atom. The carbon atom bonded to fluorine (C2) is expected to show a significant downfield shift due to the high electronegativity of fluorine, and its signal will appear as a doublet due to the ¹JC-F coupling. The carbon atom bonded to the less electronegative bromine (C1) will also be shifted downfield, though likely to a lesser extent than C2, and its signal will be a doublet due to ²JC-F coupling. The remaining carbon atoms of the hexane chain (C3-C6) will exhibit signals at progressively higher fields (lower ppm values) as the influence of the electronegative halogens diminishes. Each of these signals may also show smaller nJC-F couplings.

Table 2: Expected ¹³C NMR Features for this compound

Carbon AtomExpected Chemical Shift Range (ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constant Type
C1 (-CH₂Br)DownfieldDoublet²JC-F
C2 (-CHF-)Further DownfieldDoublet¹JC-F
C3Aliphatic RegionDoublet³JC-F
C4Aliphatic RegionDoublet (or singlet)⁴JC-F
C5Aliphatic RegionSinglet (or very small coupling)⁵JC-F
C6 (-CH₃)UpfieldSinglet (or very small coupling)⁶JC-F

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in this compound. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it yields strong, sharp signals.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this resonance provides information about the electronic environment of the fluorine atom. The multiplicity of this signal is of particular diagnostic value. It will be split by the protons on the same carbon (geminal ²JFH) and the protons on the adjacent carbons (vicinal ³JFH). Based on the ¹H NMR data, a large geminal coupling of approximately 46.8 Hz and a smaller vicinal coupling to the -CH₂Br protons of about 17.4 Hz would be expected to influence the fluorine signal, resulting in a complex multiplet. cdnsciencepub.com This detailed splitting pattern confirms the connectivity around the fluorine atom.

19F NMR for Fluorine Environment Elucidation.

Through-Space Coupling Phenomena in 19F NMR.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending. It is an effective tool for identifying the presence of specific functional groups.

The carbon-halogen stretching vibrations are particularly useful in identifying the presence of halogens in a molecule. The frequency of these vibrations is primarily dependent on the mass of the halogen atom and the strength of the C-X bond. As the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com Therefore, the C-F stretch occurs at a higher wavenumber than the C-Br stretch.

For this compound, the IR spectrum is expected to show distinct absorption bands characteristic of both C-F and C-Br bonds. These bands are typically found in the fingerprint region of the spectrum (< 1500 cm⁻¹).

Table 3: Diagnostic Infrared Absorption Bands for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityReference
C-F Stretch1200 - 1000Strong spectroscopyonline.com
C-Br Stretch690 - 515Medium to Strong orgchemboulder.com
-CH₂X Wag1300 - 1150Medium orgchemboulder.com

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight of the compound and its fragmentation patterns, which can be used to deduce its structure.

The mass spectrum of this compound is distinguished by the unique isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). msu.edulibretexts.org This results in any bromine-containing fragment appearing as a pair of peaks (an M peak and an M+2 peak) of almost equal intensity, separated by two mass units. youtube.com This signature is a clear indicator of the presence of a single bromine atom in an ion.

Common fragmentation pathways for alkyl halides include the loss of a halogen radical and alpha-cleavage. miamioh.edu

Molecular Ion (M⁺): The parent ion peak for this compound would appear as a pair at m/z 182 and 184, corresponding to [C₆H₁₂⁷⁹BrF]⁺ and [C₆H₁₂⁸¹BrF]⁺.

Loss of Bromine: A primary fragmentation pathway is the cleavage of the C-Br bond to lose a bromine radical (•Br). This would result in a fragment ion [C₆H₁₂F]⁺ at m/z 103. This peak would be a singlet, as it no longer contains bromine.

Loss of HBr: Elimination of hydrogen bromide would lead to a fragment ion [C₆H₁₀F]⁺, with a peak appearing at m/z 101.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the halogen can occur. For instance, cleavage between C2 and C3 would result in a [CH₂BrCHF]⁺ fragment, which would show the characteristic bromine isotope pattern.

Table 4: Potential Fragments in the Mass Spectrum of this compound

m/z Value(s)Identity of FragmentFragmentation PathwayIsotopic Pattern
182 / 184[C₆H₁₂BrF]⁺Molecular Ion (M⁺)1:1 Doublet
103[C₆H₁₂F]⁺M⁺ - •BrSinglet
101[C₆H₁₀F]⁺M⁺ - HBrSinglet
57[C₄H₉]⁺Loss of •CH₂BrCHFSinglet

Computational and Theoretical Studies on 1 Bromo 2 Fluorohexane and Analogues

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding, and energy of a molecule. For 1-bromo-2-fluorohexane and its analogues, these investigations offer insights into conformational preferences, reaction mechanisms, and spectroscopic properties.

The flexible alkyl chain of this compound allows it to adopt numerous spatial arrangements, or conformations, through rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable of these arrangements (the global minimum) and the energy barriers between them, which collectively define the potential energy surface of the molecule.

While specific computational studies on the complete energy landscape of this compound are not widely available in the literature, extensive research on analogous systems, such as 1,2-dihaloethanes and substituted cyclohexanes, provides a strong basis for understanding its conformational behavior. ru.nlresearchgate.net The key interaction governing the conformational preference around the C1-C2 bond is the gauche effect.

The gauche effect is a stereoelectronic phenomenon observed in molecules of the type X-C-C-Y, where X and Y are electronegative substituents. Counterintuitively, the conformation where the X and Y groups are gauche to each other (dihedral angle of approximately 60°) is often more stable than the anti conformation (180°), where they are furthest apart. This effect is particularly pronounced when one of the substituents is fluorine. d-nb.info

The stability of the gauche conformer is often attributed to a combination of hyperconjugation and electrostatics. nih.govnih.gov Hyperconjugation involves the donation of electron density from a bonding orbital (e.g., σC-H) into an adjacent anti-bonding orbital (e.g., σ*C-F). This interaction is maximized in the gauche arrangement. nih.gov Some studies, however, propose that electrostatic interactions, such as 1,3 C···F polarization, are the primary cause of gauche stability. nih.gov

In the case of 1,2-dihaloethanes, quantum chemical investigations have shown that hyperconjugative orbital interactions favor the gauche conformation in all cases (F, Cl, Br, I). ru.nl However, for halogens larger than fluorine, the stabilizing hyperconjugation is overcome by steric (Pauli) repulsion between the halogen atoms, making the anti conformation more stable. ru.nl For 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer. ru.nlnih.gov

Table 1: Calculated Conformational Energies for 1,2-Dihaloethanes

Compound Most Stable Conformer Energy Difference (Anti - Gauche) (kJ/mol) Dihedral Angle (X-C-C-X) of Gauche Conformer (°)
1,2-Difluoroethane Gauche -4.2 ~70-73
1,2-Dichloroethane Anti 6.7 N/A

This table presents data for analogous compounds to illustrate the principles of the gauche effect. Data sourced and adapted from multiple computational studies. ru.nlnih.gov

For this compound, the rotation around the C1-C2 bond will be governed by a balance between the gauche preference of the fluorine atom and the steric bulk of the bromine atom.

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions by mapping out the reaction pathway and characterizing the transition state—the highest energy point along the reaction coordinate. For haloalkanes like this compound, a primary reaction pathway is nucleophilic substitution.

While specific transition state calculations for this compound are not readily found in the surveyed literature, studies on similar molecules provide a clear framework. For instance, the reaction of 1-fluorohexane (B1214930) with organomagnesium reagents has been modeled, showing a frontside nucleophilic attack mechanism. nih.govd-nb.info In these calculations, 1-fluoropropane (B1212598) was used as a model for 1-fluorohexane. nih.govd-nb.info The bromine atom in this compound is a better leaving group than the fluorine atom, suggesting that nucleophilic substitution will preferentially occur at the C1 position.

Computational studies using Density Functional Theory (DFT) can be employed to analyze transition-state geometries and charge distributions for reactions such as nucleophilic substitution or elimination. For example, in a hypothetical SN2 reaction with a nucleophile (Nu⁻):

Nu⁻ + CH3(CH2)3CH(F)CH2Br → [Nu···CH2···Br]⁻(F)CH(CH2)3CH3 → Nu-CH2CH(F)(CH2)3CH3 + Br⁻

Quantum chemical software can model the geometry of the pentacoordinate transition state, calculate its energy (the activation barrier), and analyze the bond-breaking and bond-forming processes.

Quantum chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.govrsc.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors of the nuclei. The chemical environment of each nucleus in this compound is unique, leading to distinct chemical shifts. The electronegativity of the fluorine and bromine atoms will significantly deshield the protons and carbons at the C1 and C2 positions. Online databases and prediction software, often using empirical data or neural networks, can provide rapid estimates of these shifts. nmrdb.orgdocbrown.info For more accurate, molecule-specific predictions, DFT calculations are employed.

Infrared Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. For this compound, characteristic vibrational frequencies would include:

C-H stretching: ~2850-3000 cm⁻¹

C-F stretching: ~1000-1350 cm⁻¹ researchgate.net

C-Br stretching: ~500-800 cm⁻¹ researchgate.net

High-level computational methods can calculate the harmonic frequencies and their intensities, which can then be scaled to better match experimental anharmonic frequencies. nih.gov

Reaction Pathway Modeling and Transition State Characterization.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach allows for the study of dynamic processes, including conformational changes and the influence of a solvent environment on molecular behavior.

The solvent environment can significantly influence the conformational equilibrium and reaction rates of a molecule. nih.govresearchgate.net MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules.

For this compound, a polar solvent would be expected to stabilize more polar conformers. The gauche conformer, with its higher dipole moment compared to the anti conformer, would be relatively more stabilized in a polar solvent. This can shift the conformational equilibrium. nih.gov

MD simulations combined with quantum mechanics (QM/MM methods) can model reactions in solution. The reactive center is treated with high-level quantum mechanics, while the surrounding solvent is treated with a simpler, classical force field. This approach has been used to study how water solvation affects reaction barriers. pnas.org For a reaction involving this compound, MD simulations could reveal how solvent molecules arrange around the reactants and the transition state, and how this "solvation shell" affects the energy of the reaction pathway. aip.org Studies on other haloalkanes have shown that explicit accounting for electronic polarization is crucial for accurately describing the thermodynamics of solvation, especially in nonpolar solvents. acs.org

Applications of 1 Bromo 2 Fluorohexane in Advanced Organic Synthesis

Building Block for Fluorinated Compound Libraries

1-Bromo-2-fluorohexane serves as an exceptionally useful scaffold for generating libraries of fluorinated compounds due to the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more labile and functions as a good leaving group in nucleophilic substitution reactions, while the carbon-fluorine bond is comparatively robust. This reactivity profile allows for the chemoselective modification at the C-1 position without disturbing the fluorine at C-2.

This synthetic utility enables its use in a variety of transformations:

Nucleophilic Substitution: It can act as an alkylating agent, introducing the 2-fluorohexyl group into a wide range of molecules. thieme-connect.de

Reduction: The bromine atom can be selectively removed via reduction, for instance with tributyltin hydride, to yield 2-fluorohexane. orgsyn.org

Elimination: Treatment with a base can induce the elimination of hydrogen bromide to form vinyl fluorides, specifically 1-fluorohex-1-ene. thieme-connect.deorgsyn.org

Organometallic Reactions: The C-Br bond can be used to form organometallic reagents, which can then participate in carbon-carbon bond-forming reactions. For instance, in an analogous compound, trans-1-bromo-2-fluorocyclohexane (B93228), the C-Br bond undergoes cross-coupling while retaining the stereochemistry and the C-F bond. acs.org

This array of possible reactions allows chemists to use a single starting material, this compound, to synthesize a diverse set of monofluorinated hexyl derivatives, each with unique properties suitable for screening in various applications. thieme-connect.de One specific documented application involves its conversion to 2-fluorohexanoic acid via the corresponding acetate (B1210297) intermediate. cdnsciencepub.com

Precursors in Medicinal Chemistry and Drug Discovery

The introduction of fluorine is a widely adopted strategy in drug design, with fluorinated analogues often exhibiting superior pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts. It is estimated that approximately 10% of all pharmaceuticals contain at least one fluorine atom. dokumen.pub this compound provides a direct route to novel fluorinated structures for evaluation as potential therapeutic agents.

Fluorinated amino acids are of significant interest because their incorporation into peptides and proteins can enhance enzymatic stability and modulate biological activity. nih.govrsc.org They also serve as valuable probes in biological systems due to their unique 19F NMR spectroscopic signature. nih.gov Research has shown that 1-bromo-2-fluoroalkanes, such as this compound, are effective alkylating agents for the synthesis of γ-fluoro-α-amino acids. orgsyn.org In these syntheses, the bromofluoroalkane is used to alkylate a glycine (B1666218) or other amino acid enolate equivalent, constructing the backbone of the novel fluorinated amino acid.

Beyond amino acids, this compound is a precursor for other types of bioactive molecules. Its utility has been demonstrated in the synthesis of fluorinated fatty acids and their derivatives. For example, this compound has been successfully converted into 2-fluorohexanoic acid. cdnsciencepub.com Furthermore, the general class of 1-bromo-2-fluoroalkanes has been employed in the synthesis of 2-fluorinated analogues of the "profen" family of anti-inflammatory drugs, highlighting their potential in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved properties. orgsyn.org

Synthesis of Fluorinated Amino Acids.

Intermediate in Agrochemical and Specialty Chemical Production

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to enhance the efficacy and stability of pesticides and herbicides. vandemark.com Roughly 30% of modern agrochemicals contain fluorine. dokumen.pub Halogenated alkanes are staple intermediates in the production of these active ingredients and other specialty chemicals. atamankimya.commultichemindia.com As a readily available bromofluorinated building block, this compound is a valuable intermediate for introducing a fluorohexyl moiety into larger, more complex molecules targeted for agricultural use. Its conversion to derivatives like 2-fluorohexanoic acid provides a pathway to compounds that can be further elaborated for these applications. cdnsciencepub.com

Stereoselective Access to Chiral Organofluorine Compounds

The this compound molecule possesses a stereocenter at the C-2 position, meaning it can exist as two distinct enantiomers, (R)-1-bromo-2-fluorohexane and (S)-1-bromo-2-fluorohexane. The synthesis and use of enantiomerically pure forms of such building blocks are central to modern asymmetric synthesis, particularly for pharmaceuticals, where often only one enantiomer provides the desired biological activity.

The development of stereoselective routes to chiral organofluorine compounds is a significant area of research. nih.gov Enantiopure this compound can be used as a chiral alkylating agent, transferring its stereochemistry to a new, more complex molecule. The key to this application is the ability to perform reactions at the C-1 position without affecting the stereocenter at C-2. Research on analogous systems, such as trans-1-bromo-2-fluorocyclohexane, has demonstrated that stereoselective cross-coupling reactions can proceed with high fidelity, retaining the configuration of the starting material. acs.org This type of substrate-controlled reaction is crucial for building complex chiral molecules, including advanced intermediates for potent bioactive agents like HIV protease inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-2-fluorohexane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of a hexane precursor. For example, fluorination can be achieved via nucleophilic substitution using KF in polar aprotic solvents (e.g., DMF) under reflux, followed by bromination at the adjacent carbon using N-bromosuccinimide (NBS) with radical initiators like AIBN. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purity is enhanced by column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with PubChem data for analogous bromo-fluoroalkanes (e.g., δ ~4.5 ppm for Br-C-H; δ ~110 ppm for C-F in ¹³C DEPT) .
  • GC-MS : Monitor molecular ion peaks (m/z ~196 for C₆H₁₁BrF) and fragmentation patterns.
  • Elemental Analysis : Validate Br/F content (±0.3% tolerance).
    Cross-validate with IR spectroscopy (C-Br stretch ~600 cm⁻¹; C-F ~1100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatilization control.
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.
  • Storage : Keep in amber glass bottles at –20°C, away from light and moisture. Label containers with GHS hazard codes (e.g., H226: flammable liquid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Step 1 : Verify solvent purity and calibration of instruments (e.g., deuterated solvent residual peaks in NMR).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm vicinal F/Br interactions.
  • Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations). Contradictions may arise from conformational flexibility; low-temperature NMR (–40°C) can reduce dynamic effects .

Q. What strategies optimize regioselectivity in the bromo-fluorination of hexane derivatives?

  • Methodological Answer :

  • Steric Effects : Use bulky bases (e.g., LDA) to direct fluorination to less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (EWGs) enhance electrophilic bromination at adjacent carbons.
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable directed C-H activation for precise functionalization. Monitor reaction progress via TLC and in-situ FTIR .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Compute activation energies for SN2 pathways (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states.
  • Kinetic Isotope Effects (KIEs) : Predict isotopic labeling outcomes (e.g., ²H/¹⁸O) to validate mechanisms. Compare with experimental Arrhenius plots .

Q. What methodologies ensure reproducibility in kinetic studies of this compound’s thermal decomposition?

  • Methodological Answer :

  • Controlled Atmospheres : Use Schlenk lines to exclude O₂/H₂O.
  • Calorimetry : Monitor exothermic peaks via DSC/TGA.
  • Statistical Design : Apply Box-Behnken models to optimize temperature, pressure, and catalyst loading. Publish raw data and error margins in supplementary materials to enable replication .

Data Validation & Ethical Considerations

Q. How should researchers validate conflicting literature reports on the toxicity profile of this compound?

  • Methodological Answer :

  • Source Evaluation : Prioritize peer-reviewed journals over preprint repositories.
  • In-Vitro Assays : Replicate cytotoxicity tests (e.g., MTT assay on HEK293 cells) under standardized OECD guidelines.
  • Meta-Analysis : Use RevMan software to aggregate data from multiple studies, accounting for publication bias .

Q. What ethical standards apply when publishing synthetic protocols for hazardous compounds like this compound?

  • Methodological Answer :

  • Safety Disclosure : Explicitly detail hazards (GHS codes) and disposal protocols (e.g., neutralization with NaHCO₃).
  • Dual-Use Awareness : Avoid methodologies that could be weaponized; consult institutional biosafety committees.
  • Data Transparency : Share characterization datasets via repositories like Zenodo or ChemRxiv .

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